molecular formula C24H22N2O5S B5438304 N-(3-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

N-(3-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

Cat. No.: B5438304
M. Wt: 450.5 g/mol
InChI Key: HCARGNZBFXLZHW-YPKPFQOOSA-N
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Description

“N-(3-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-17(27)18-5-3-7-21(15-18)26-32(29,30)23-11-9-20(10-12-23)25-14-13-24(28)19-6-4-8-22(16-19)31-2/h3-16,25-26H,1-2H3/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCARGNZBFXLZHW-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide” typically involves multi-step organic reactions. The process may start with the acetylation of aniline derivatives, followed by sulfonation and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and acetyl groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibacterial or antifungal agent.

Medicine

The medicinal applications of this compound may include its use as a drug candidate for treating infections or other diseases. Its structure suggests potential interactions with biological targets, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide” would likely involve interactions with specific molecular targets. These could include enzymes or receptors that are crucial for the biological activity of the compound. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections.

Uniqueness

The uniqueness of “N-(3-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide” lies in its specific structural features, such as the acetyl and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

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